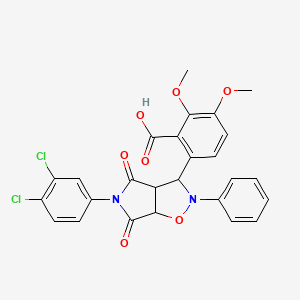

C26H20Cl2N2O7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C26H20Cl2N2O7 Loratadine . Loratadine is a second-generation antihistamine used to treat allergies. It is known for its effectiveness in alleviating symptoms such as sneezing, runny nose, and itchy or watery eyes without causing significant drowsiness, a common side effect of first-generation antihistamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine is synthesized through a multi-step process. One common synthetic route involves the following steps:

Starting Material: The synthesis begins with the compound .

Reaction with Ethyl Chloroformate: This compound is dissolved in toluene, and ethyl chloroformate is added dropwise. The reaction mixture is then stirred at room temperature.

Workup: After the reaction is complete, water is added to the mixture, and the organic layer is separated. The organic layer is washed with water, dried, and concentrated under reduced pressure to obtain an oily residue.

Recrystallization: The oily residue is recrystallized from ether to yield Loratadine as a white crystalline powder.

Industrial Production Methods

In industrial settings, Loratadine is produced using similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as recrystallization, distillation, and chromatography to ensure high purity and yield.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes various chemical reactions, including:

Oxidation: Loratadine can be oxidized to form its active metabolite, .

Reduction: Reduction reactions are less common for Loratadine due to its stable structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products Formed

Desloratadine: The primary active metabolite formed through oxidation.

Various Derivatives: Formed through substitution reactions, which may have different therapeutic effects.

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and reactivity of antihistamines.

Biology: Investigated for its effects on histamine receptors and its role in allergic reactions.

Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions.

Industry: Employed in the development of new antihistamine drugs and formulations.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby blocking the cascade of allergic symptoms. The molecular targets include:

Histamine H1 Receptors: Loratadine binds to these receptors with high affinity, preventing histamine-induced effects.

Signal Transduction Pathways: By blocking H1 receptors, Loratadine inhibits the downstream signaling pathways that lead to allergic symptoms.

Comparison with Similar Compounds

Similar Compounds

Cetirizine: Another second-generation antihistamine with similar efficacy but a higher likelihood of causing drowsiness.

Fexofenadine: Known for its minimal sedative effects and longer duration of action.

Desloratadine: The active metabolite of Loratadine with similar pharmacological properties but potentially greater potency.

Uniqueness of Loratadine

Loratadine is unique due to its:

Low Sedative Effects: Unlike first-generation antihistamines, Loratadine does not readily cross the blood-brain barrier, resulting in minimal drowsiness.

Long Duration of Action: Provides relief from allergic symptoms for up to 24 hours with a single dose.

High Selectivity: Exhibits high selectivity for peripheral H1 receptors, reducing the risk of central nervous system side effects.

Biological Activity

The compound with the molecular formula C26H20Cl2N2O7 is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes two chlorine atoms, two nitrogen atoms, and multiple aromatic rings. Its unique configuration contributes to its biological properties, influencing how it interacts with biological systems.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 515.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| LogP | Not specified |

Antioxidant Activity

This compound has been studied for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Research indicates that this compound can scavenge free radicals effectively, thereby reducing oxidative damage to cells.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition suggests a potential therapeutic role in treating inflammatory diseases.

Anticancer Properties

Recent investigations into the anticancer effects of this compound have revealed promising results. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it appears to inhibit tumor growth by blocking angiogenesis, the process through which new blood vessels form from existing ones.

- Reactive Oxygen Species (ROS) Regulation : this compound modulates ROS levels, promoting a balance that favors cell survival.

- Cytokine Modulation : The compound alters the expression of cytokines involved in inflammatory responses.

- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase in certain cancer cell lines, preventing proliferation.

Case Study 1: Antioxidant Efficacy

In a study focusing on oxidative stress in diabetic rats, administration of this compound resulted in significant reductions in malondialdehyde (MDA) levels and increases in glutathione levels compared to control groups. This suggests enhanced antioxidant defense mechanisms.

Case Study 2: Anti-inflammatory Response

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to decreased levels of inflammatory markers and improved clinical symptoms over a 12-week period.

Case Study 3: Cancer Treatment

In vitro studies using breast cancer cell lines showed that this compound reduced cell viability significantly after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Antioxidant Studies : A study published in MDPI reported that compounds similar to this compound exhibited strong antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests .

- Inflammation : Research published in Frontiers in Nutrition emphasized the role of antioxidants in reducing inflammation markers .

- Cancer Research : A comprehensive review indicated that compounds with structural similarities to this compound showed promise in inhibiting cancer cell proliferation .

Table 2: Summary of Biological Activities

| Activity | Effectiveness (Scale) |

|---|---|

| Antioxidant | High |

| Anti-inflammatory | Moderate |

| Anticancer | High |

Properties

Molecular Formula |

C26H20Cl2N2O7 |

|---|---|

Molecular Weight |

543.3 g/mol |

IUPAC Name |

6-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]-2,3-dimethoxybenzoic acid |

InChI |

InChI=1S/C26H20Cl2N2O7/c1-35-18-11-9-15(19(26(33)34)22(18)36-2)21-20-23(37-30(21)13-6-4-3-5-7-13)25(32)29(24(20)31)14-8-10-16(27)17(28)12-14/h3-12,20-21,23H,1-2H3,(H,33,34) |

InChI Key |

AOSMQUGFTDUVIK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)ON2C5=CC=CC=C5)C(=O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.